Luteoside A
Beschreibung
Luteoside A is a phenylpropanoid glycoside (PhG) characterized by a trisaccharide core composed of D-glucose, D-apiose, and L-rhamnose, linked to a phenylethyl aglycone moiety . It was first isolated from Markhamia lutea, a medicinal plant, and has been synthesized through complex glycosylation strategies, though challenges in achieving precise branch configurations (e.g., 2,3-branched trisaccharides) persist . Structurally, it shares a backbone common to PhGs, which are renowned for diverse bioactivities, including antiparasitic, antiviral, and antioxidant effects .
Eigenschaften
Molekularformel |
C36H46O20 |
|---|---|
Molekulargewicht |
798.7 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-2-(acetyloxymethyl)-5-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H46O20/c1-16-26(44)27(45)28(46)33(52-16)55-30-29(54-25(43)8-5-18-3-6-20(39)22(41)11-18)24(13-50-17(2)38)53-34(49-10-9-19-4-7-21(40)23(42)12-19)31(30)56-35-32(47)36(48,14-37)15-51-35/h3-8,11-12,16,24,26-35,37,39-42,44-48H,9-10,13-15H2,1-2H3/b8-5+/t16-,24+,26-,27+,28+,29+,30-,31+,32+,33-,34+,35-,36+/m0/s1 |
InChI-Schlüssel |
CHCBSUXEBKZFGJ-SLPDEROOSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@H]([C@](CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)C)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |
Synonyme |
1-O-(3,4-dihydroxyphenyl)ethyl apiofuranosyl-1-2-rhamnopyranosyl(1-3)-4-caffeoyl-6-acetylglucopyranoside luteoside A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Luteoside B and Luteoside C
Luteoside A, B, and C are co-occurring PhGs in Markhamia lutea and Tecoma mollis, differing in substituents and glycosylation patterns:
- Luteoside B: Shares the same trisaccharide core as this compound but differs in hydroxylation or acyl group placement.
- Luteoside C: Distinguished by an additional acetyl or benzoyl group.
Key Structural Differences :
Verbascoside and Samioside
Verbascoside, a widely studied PhG, and samioside serve as functional analogs:
- Verbascoside: Lacks the trisaccharide complexity of this compound but shares the phenylethyl aglycone. It demonstrates antitumor activity by reversing malignant cell phenotypes (75% reduction in tumorigenicity in BALB/C nude mice) and inhibits aldose reductase (IC₅₀: ~2.5 μM), a target in diabetic complications .
- Samioside : Features apiose at the C-4 position, enhancing antibacterial activity compared to verbascoside. This suggests that this compound’s apiose-containing structure may similarly influence its bioactivity, though direct evidence is lacking .
Functional Contrasts :
Forsythoside B and Flavaioside
- Forsythoside B: Contains a third rhamnose unit, which may reduce antibacterial activity compared to simpler PhGs like this compound .
- Flavaioside: A glucose-dominated PhG with α-glucosidase inhibition (IC₅₀: 6.50 μg/mL), comparable to acarbose.
Quantitative and Source Variability
This compound’s concentration varies significantly across plant sources:
- Lamiophlomis rotata: 1.32–6.88 mg/g (dependent on extraction methods) .
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Luteoside A that influence its bioactivity?
- Methodological Answer : Structural elucidation requires spectroscopic techniques such as NMR (analyzing proton and carbon shifts for functional groups), mass spectrometry (determining molecular weight and fragmentation patterns), and X-ray crystallography (resolving 3D conformation). For reproducibility, ensure purity verification via HPLC (>95%) and reference existing crystallographic data for comparison .
Q. Which in vitro assays are most suitable for evaluating the antioxidant capacity of this compound?
- Methodological Answer : Standardize assays using:
- DPPH (measuring radical scavenging at λ=517nm),
- ABTS⁺ (λ=734nm, quantifying decolorization kinetics),
- FRAP (ferric-reducing power at λ=593nm).
Report results as IC50 values (concentration achieving 50% inhibition) with triplicate measurements and positive controls (e.g., ascorbic acid). Include solvent compatibility checks to avoid interference .
Q. What chromatographic techniques are recommended for the purification and quantification of this compound in plant extracts?
- Methodological Answer : Use HPLC-DAD/UV (C18 column, gradient elution with acetonitrile/water) for quantification. For purification, employ preparative TLC (silica gel, chloroform:methanol mixtures) or LC-MS-guided fractionation . Validate methods with spiked recovery tests (80–120% recovery) and calibration curves (R² >0.99) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported IC50 values of this compound across cytotoxicity studies?
- Methodological Answer : Conduct a meta-analysis accounting for variables:
- Cell line heterogeneity (e.g., HepG2 vs. MCF-7 metabolic profiles),
- Culture conditions (serum concentration, incubation time),
- Compound solubility (use of DMSO vs. aqueous buffers).
Apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers and standardize protocols .
Q. What experimental design considerations are critical for elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Combine isotopic labeling (¹⁴C/³H-Luteoside A) with LC-HRMS to track metabolites. Use in vitro models (hepatocyte incubations) and in vivo pharmacokinetic studies (plasma/tissue sampling at 0–48h). Include phase I/II enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic routes .
Q. Which computational modeling approaches effectively predict the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Employ molecular docking (AutoDock Vina, PDB ligands) to screen binding affinities and QSAR models (DRAGON descriptors, MLR/PLS regression) to correlate substituent effects with bioactivity. Validate predictions with in vitro assays on synthesized analogs .
Q. How should researchers design dose-response studies to address non-linear effects of this compound in anti-inflammatory models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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